molecular formula C12H9NO2 B1301797 2-(Quinolin-2-yl)malonaldehyde CAS No. 40070-84-6

2-(Quinolin-2-yl)malonaldehyde

Cat. No. B1301797
CAS RN: 40070-84-6
M. Wt: 199.2 g/mol
InChI Key: BGCDOBZPKOBWHE-UHFFFAOYSA-N
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Description

“2-(Quinolin-2-yl)malonaldehyde” is a chemical compound with the molecular formula C12H9NO2 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 2-(Quinolin-2-yl)malonaldehyde involves a three-step reaction cascade of Michael addition, aldol condensation, and 1,3-N → C rearrangement . This process uses the complete protecting group as a building block in a highly efficient C,C-bond formation of a new all-carbon quaternary center . Carbamate protected substrates (N-Boc, N-Cbz, N-Alloc) thus give 2-quinolin-2-yl-malonates, while amide protected substrates (N-Ac, N-Bz) afford 2-quinolin-2-yl-β-ketoesters in high yields .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-2-yl)malonaldehyde is complex and involves a quinoline nucleus . The structure of this compound has been confirmed by IR, 13C, and 1H NMR, and ESI mass spectrometry studies .


Chemical Reactions Analysis

The chemical reactions involving 2-(Quinolin-2-yl)malonaldehyde are intricate and involve several steps . The reaction cascade includes Michael addition, aldol condensation, and 1,3-N → C rearrangement .

Scientific Research Applications

  • Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

    • Field : Organic Chemistry
    • Application Summary : Quinolin-2-one and phenanthridin-6-one derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
    • Method of Application : The synthesis involves direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc)2 and air as the terminal oxidant, Pd (OAc)2 as a catalyst, and CO as a carbonyl source .
    • Results : A variety of quinolin-2-one derivatives were synthesized under mild conditions .
  • Allenoate-Based Synthesis of 2-Quinolin-2-yl Malonates

    • Field : Organic Chemistry
    • Application Summary : The allenoate-based synthesis of 2-Quinolin-2-yl malonates is a convenient method for the preparation of these compounds .
    • Method of Application : The synthesis involves the use of allenoates and protected o-aminobenzaldehydes .
    • Results : The specific results or outcomes of this method are not detailed in the source .
  • Biologically and Pharmaceutically Active Quinoline and Its Analogues

    • Field : Medicinal Chemistry
    • Application Summary : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Method of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
  • Synthesis and Therapeutic Potential of Quinoline Derivatives

    • Field : Medicinal Chemistry
    • Application Summary : Among a series of synthesized quinoline derivatives, certain compounds displayed potent anticancer activity compared with 5-fluorouracil as a positive control .
    • Method of Application : The specific methods of synthesis and application are not detailed in the source .
    • Results : The results indicate that certain quinoline derivatives have substantial therapeutic potential, particularly in the context of anticancer activity .
  • Allenoate-Based Synthesis of 2-Quinolin-2-yl Malonates and Ketoesters

    • Field : Organic Chemistry
    • Application Summary : The allenoate-based synthesis of 2-Quinolin-2-yl malonates and ketoesters is a convenient method for the preparation of these compounds .
    • Method of Application : The synthesis involves the use of allenoates and protected o-aminobenzaldehydes .
    • Results : The specific results or outcomes of this method are not detailed in the source .
  • Synthesis of 2-Methylquinoline

    • Field : Organic Chemistry
    • Application Summary : 2-Methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline .
    • Method of Application : The specific methods of synthesis and application are not detailed in the source .
    • Results : The results indicate that 2-methylquinoline and its derivatives have substantial biological activities .

Future Directions

Quinoline derivatives, including 2-(Quinolin-2-yl)malonaldehyde, have been utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . Therefore, there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-quinolin-2-ylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-7-10(8-15)12-6-5-9-3-1-2-4-11(9)13-12/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDOBZPKOBWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371950
Record name 2-(2-Quinolyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-2-yl)malonaldehyde

CAS RN

40070-84-6
Record name 2-(2-Quinolyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Quinolyl)malondialdehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Yang, G Chen, Z Sang, Y Liu, X Yang… - Journal of Medicinal …, 2015 - ACS Publications
A series of novel teraryl oxazolidinone compounds was designed, synthesized, and evaluated for their antimicrobial activity and toxicities. The compounds with aromatic N-heterocyclic …
Number of citations: 35 pubs.acs.org
E Elzein, V Palle, Y Wu, T Maa, D Zeng… - Journal of medicinal …, 2004 - ACS Publications
We describe the synthesis of new high affinity and selective A 3 -adenosine receptor (A 3 -AdoR) agonists. Introduction of a methyl group at the N 6 -position of the A 2A -AdoR selective …
Number of citations: 46 pubs.acs.org

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